

# AT13148 Pharmacokinetics in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AT13148 is an orally available, small molecule inhibitor targeting the AGC group of kinases, with potential as an antineoplastic agent.[1] It functions as an ATP-competitive inhibitor of several kinases within the PI3K/AKT/mTOR signaling pathway, including AKT and p70S6K, leading to the induction of apoptosis and inhibition of cell growth in tumor cells.[1] Preclinical studies in animal models have been crucial in characterizing the pharmacokinetic profile of AT13148, demonstrating its potential for clinical development. This document provides a summary of the pharmacokinetic data from these studies, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

### Pharmacokinetic Profile of AT13148 in Mice

**AT13148** has demonstrated linear pharmacokinetics and achieved therapeutically active concentrations in mouse models.[2][3] The compound exhibits complete oral bioavailability in mice.[1][3]

## **Summary of Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of **AT13148** in male athymic BALB/c mice following a single intravenous or oral dose.



| Parameter                     | 5 mg/kg i.v. | 5 mg/kg p.o. |
|-------------------------------|--------------|--------------|
| Clearance (L/h/kg)            | 1.68         | -            |
| Volume of Distribution (L/kg) | 9.05         | -            |
| Terminal Half-life (hours)    | 2.83         | -            |
| Bioavailability (%)           | -            | 100          |

Data sourced from preclinical studies in BALB/c mice.[3]

### **Dose-Dependent Exposure**

Studies have shown a linear relationship between the oral dose of **AT13148** and plasma exposure (AUC) in mice, with doses ranging from 5 to 50 mg/kg.[3]

# Experimental Protocols In Vivo Pharmacokinetic Analysis in Mice

This protocol outlines the methodology used to assess the pharmacokinetic profile of **AT13148** in mice.

#### 2.1.1. Animal Models

- Male athymic BALB/c mice are used for pharmacokinetic analysis.[3]
- For pharmacokinetic and pharmacodynamic relationship studies, female athymic (CrTac:Ncr-Fox1nu) mice bearing subcutaneous xenografts (e.g., MES-SA, BT474) or male athymic mice with PC3 xenografts can be utilized.[2]

#### 2.1.2. Compound Formulation and Administration

- Formulation: **AT13148** is formulated in a vehicle containing 10% DMSO, 1% Tween-20, and 89% saline.[2][3]
- Administration: The compound is administered either intravenously (i.v.) or orally (p.o.) at the desired dose (e.g., 5 mg/kg).[3] For oral administration, gavage is used.[4]



#### 2.1.3. Sample Collection

- Duplicate samples of heparinized whole blood are collected via cardiac puncture at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, and 72 hours).[3]
- For studies correlating pharmacokinetics with pharmacodynamics in tumor models, plasma and tumor samples are collected at specific time points (e.g., 2, 6, and 24 hours) after administration.[2]
- Collected plasma and tissue samples are prepared and frozen at -20°C until analysis.[3]

#### 2.1.4. Sample Analysis

- AT13148 is extracted from plasma and tissues using acetonitrile containing an internal standard.[3]
- Quantification of AT13148 is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with appropriate standard curves.[3]

#### 2.1.5. Data Analysis

 Pharmacokinetic parameters are determined using non-compartmental analysis with software such as WinNonLin.[3]

# Signaling Pathway and Experimental Workflow AT13148 Signaling Pathway

**AT13148** is a multi-AGC kinase inhibitor that targets the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][5] By inhibiting key kinases like AKT and p70S6K, **AT13148** blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis.[2][6]





Click to download full resolution via product page

AT13148 inhibits key kinases in the PI3K/AKT pathway.



# Experimental Workflow for Pharmacokinetic/Pharmacodynamic Studies

The following diagram illustrates a typical workflow for assessing the relationship between the pharmacokinetics of **AT13148** and its pharmacodynamic effects in tumor-bearing mice.



Click to download full resolution via product page

Workflow for in vivo pharmacokinetic and pharmacodynamic studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AT13148, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT13148 Pharmacokinetics in Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-pharmacokinetics-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com